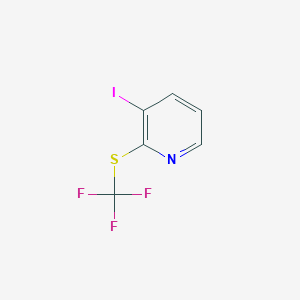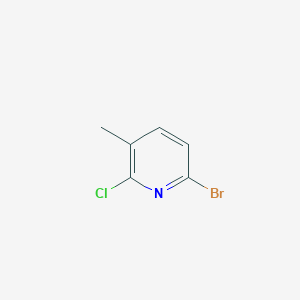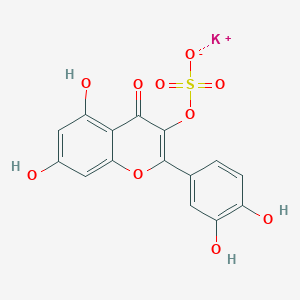
Sulfenamide
Vue d'ensemble
Description
Synthesis Analysis
Recent advances have focused on the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from readily available thiols (thiophenols) and amines. This oxidative coupling method streamlines synthetic routes, reduces waste generation, and provides structurally diverse compounds in a single step .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Sulfenamides, along with sulfinamides and sulfonamides, play a significant role as building blocks in medical chemistry, especially in drug design and discovery. The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as an efficient method for synthesizing these compounds. This strategy is environmentally friendly and reduces waste generation, streamlining synthetic routes (Cao et al., 2021). Additionally, high oxidation state sulfur reagents, such as aliphatic sulfinamide, have been used for the efficient preparation of sulfenamide, transforming different aromatic amines to sulfenamides in moderate yields (Ma et al., 2018).
Applications in Material Science
Sulfenamides exhibit potential as synergists with conventional halogen-free flame retardants in polypropylene. They have been combined with eco-friendly, phosphorus-based flame retardants or aluminium trihydroxide, leading to enhanced flame retardancy in polypropylene as shown by various tests, such as limiting oxygen index and vertical flammability tests (Tirri et al., 2019).
Biomedical Applications
Sulfenamide and sulfonamide derivatives of metformin have been studied for their effects on plasma haemostasis. Certain derivatives were found to decrease the overall potential of clot formation and fibrinolysis, suggesting beneficial effects in conditions where plasma haemostasis is impaired, such as in diabetic patients (Markowicz-Piasecka et al., 2018). Another study found that these derivatives can exert anticoagulant and profibrinolytic properties, altering the activity of various factors involved in haemostasis (Markowicz-Piasecka et al., 2018).
Pharmaceutical Development
Sulfenamide derivatives have been evaluated as anticancer compounds for two human breast cancer cell lines, acting as low micromolar inhibitors. Their structure-activity relationship was studied, revealing that disulfide and sulfenenamide compounds with two valence sulfur atoms were the most effective (Karczmarzyk et al., 2015).
Catalysis and Synthetic Chemistry
In a breakthrough development, the synthesis of sulfoximines, which are increasingly used in agrochemicals and pharmaceuticals, has been achieved through the S-alkylation of sulfenamides. This process was catalyzed by rhodium and produced high yields and enantiomeric ratios, demonstrating the potential for asymmetric synthesis of sulfoximines (Greenwood et al., 2022). Additionally, catalytic asymmetric synthesis of sulfinamides from aromatic sulfenamides using H2O2 as the terminal oxidant has been described, providing a versatile access to sulfinamides and sulfoxides with high enantioselectivity (Ma et al., 2019).
Prodrug Development
Sulfenamide has been utilized in prodrug development, as demonstrated in a study where a sulfenamide prodrug of gamma secretase inhibitor BMS-708163 delivered the parent drug from an oral conventional solid dosage form in male beagle dogs. This showcased the potential of sulfenamide prodrugs in oral drug delivery (Guarino et al., 2019).
Propriétés
IUPAC Name |
5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLUNIWYYOJPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfenamide | |
CAS RN |
121459-89-0 | |
| Record name | 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sulfenamides are widely utilized in the rubber industry as vulcanization accelerators. [, , , ] They play a crucial role in controlling the rate and efficiency of sulfur vulcanization, ultimately influencing the final properties of rubber products.
A: Sulfenamides decompose at vulcanization temperatures, generating reactive polysulfidic complexes and other products like 2-mercaptobenzothiazole (MBT). [, ] These species actively participate in crosslinking reactions with rubber molecules, leading to the formation of a three-dimensional network structure.
A: Yes, the structure of the Sulfenamide significantly affects its activity. [, ] For instance, the type of amine substituent on the Sulfenamide nitrogen influences its scorch delay (premature vulcanization) and cure rate. Bulkier substituents generally lead to longer scorch times. The sulfur-linked heterocyclic moiety also plays a role.
A: Both inductive and steric effects come into play. [] Electron-donating substituents on either the carbamate or Sulfenamide nitrogen increase cure rates and shorten scorch times due to their positive inductive effect. Steric hindrance, particularly at the Sulfenamide nitrogen, generally increases scorch time. The position of branching on alkyl substituents also matters, with branching at the carbon beta to the nitrogen having a more pronounced effect on scorch time compared to alpha carbon branching.
A: The amine fragment typically forms a salt with 2-mercaptobenzothiazole (MBT), which is generated during the Sulfenamide decomposition. [] This MBT–amine complex prevents the further reaction of MBT to form zinc mercaptobenzothiazole (ZHBT) in the presence of zinc oxide.
A: Thiocarbamyl Sulfenamides exhibit greater sulfur utilization efficiency compared to benzothiazole Sulfenamides. [] This allows for the use of 15-20% higher sulfur levels with thiocarbamyl Sulfenamides, ultimately enabling a reduction in accelerator levels by approximately 40% while achieving comparable vulcanizate properties.
A: Combining Sulfenamides with other accelerators, such as 1,6-bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (DBTH), can create synergistic effects. [] These binary systems offer improved scorch safety at elevated temperatures, faster cure rates, and better reversion resistance compared to single accelerator systems.
A: Yes, thermal decomposition studies using techniques like differential scanning calorimetry (DSC) reveal that Sulfenamides decompose rapidly at temperatures around 210–220°C. [, ] This decomposition generates the reactive species responsible for vulcanization. The specific decomposition pathway and product distribution can vary depending on the Sulfenamide structure.
- Flame Retardants: Sulfenamides are effective radical generators at elevated temperatures due to the homolytic cleavage of S-N or S-N-S bonds. This property makes them suitable as halogen-free flame retardants in polymers like polypropylene (PP), low-density polyethylene (LDPE), and polystyrene (PS). []
- Drug Delivery: Sulfenamide prodrugs have been investigated for improving the bioavailability of drugs like metformin [] and linezolid. [, ] These prodrugs leverage the reaction of Sulfenamides with endogenous thiols like glutathione to release the active drug molecule.
A: One challenge is premature bioactivation. For instance, studies on a metformin Sulfenamide prodrug showed accumulation and conversion within red blood cells, leading to a sustained release profile. [] While this is beneficial, premature bioactivation of Sulfenamide prodrugs can occur on the apical surface of cell monolayers, potentially impacting their efficacy. []
A: Yes, computational chemistry methods have been used to study the electronic structure, conformational preferences, and rotational barriers in Sulfenamides. [] Such studies provide insights into the structure-activity relationships of these compounds and their reactivity in various chemical environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B3320111.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)
![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)






![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)